molecular formula C10H10BrF3 B14430744 1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene CAS No. 76954-05-7

1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene

Cat. No.: B14430744
CAS No.: 76954-05-7
M. Wt: 267.08 g/mol
InChI Key: JTDHRYVTKNVIJV-UHFFFAOYSA-N
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Description

1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromo-trifluoropropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzene (toluene) and 2-bromo-1,1,1-trifluoropropane.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions involving water. A common method involves Friedel-Crafts alkylation, where toluene reacts with 2-bromo-1,1,1-trifluoropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow processes, and more efficient purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group.

    Reduction Reactions: The bromo-trifluoropropyl group can be reduced to form a trifluoropropyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of compounds like 1-(2-Hydroxy-1,1,1-trifluoropropan-2-yl)-4-methylbenzene.

    Oxidation: Formation of 4-methylbenzoic acid.

    Reduction: Formation of 1-(1,1,1-Trifluoropropan-2-yl)-4-methylbenzene.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-1,1,1-trifluoropropan-2-yl)-4-methylbenzene: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.

    1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

1-(2-Bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene is unique due to the presence of both a bromo-trifluoropropyl group and a methyl group on the benzene ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

76954-05-7

Molecular Formula

C10H10BrF3

Molecular Weight

267.08 g/mol

IUPAC Name

1-(2-bromo-1,1,1-trifluoropropan-2-yl)-4-methylbenzene

InChI

InChI=1S/C10H10BrF3/c1-7-3-5-8(6-4-7)9(2,11)10(12,13)14/h3-6H,1-2H3

InChI Key

JTDHRYVTKNVIJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C(F)(F)F)Br

Origin of Product

United States

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